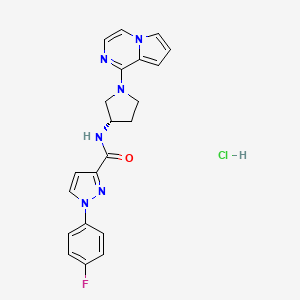

MrgprX2 antagonist-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MrgprX2 antagonist-1 is a compound known for its ability to inhibit the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various allergic and inflammatory responses. This compound has shown potential in treating inflammatory disorders of the skin and other conditions related to mast cell activation .

Preparation Methods

The synthesis of MrgprX2 antagonist-1 involves several steps. One method includes the preparation of the compound using a combination of organic solvents and reagents. For instance, a preparation method for an in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water . Industrial production methods are not extensively documented, but the synthesis typically involves standard organic chemistry techniques such as condensation reactions and purification through chromatography .

Chemical Reactions Analysis

MrgprX2 antagonist-1 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound, which can alter its activity and stability.

Substitution Reactions: Common reagents used in these reactions include halogens and alkyl groups, which can replace existing functional groups on the molecule.

Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have enhanced or reduced biological activity

Scientific Research Applications

MrgprX2 antagonist-1 has several scientific research applications:

Chemistry: It is used to study the structure-activity relationship of MRGPRX2 inhibitors and to develop new compounds with improved efficacy.

Biology: The compound is utilized to investigate the role of MRGPRX2 in mast cell activation and its involvement in allergic and inflammatory responses.

Medicine: This compound shows promise in treating conditions such as atopic dermatitis, asthma, and other allergic diseases by inhibiting mast cell degranulation

Mechanism of Action

MrgprX2 antagonist-1 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, prostaglandins, and cytokines, which are responsible for allergic and inflammatory responses. The downstream signaling pathways involve the activation of the phospholipase C pathway, leading to intracellular calcium influx and mast cell degranulation .

Comparison with Similar Compounds

MrgprX2 antagonist-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting MRGPRX2. Similar compounds include:

QWF (glutaminyl-D-tryptophylphenylalanine): A tripeptide that inhibits MRGPRX2 activation by basic secretagogues.

GE0118 and GE0119: Small molecule antagonists that inhibit mast cell activation at higher concentrations.

Natural Products: Compounds such as rosmarinic acid, liquiritin, osthole, and sinomenine, which interact with MRGPRX2 and have various biological effects.

This compound stands out due to its potential therapeutic applications and its ability to specifically target MRGPRX2, making it a valuable compound for research and development in the field of allergic and inflammatory diseases.

Properties

Molecular Formula |

C15H15F5N4O2S |

|---|---|

Molecular Weight |

410.4 g/mol |

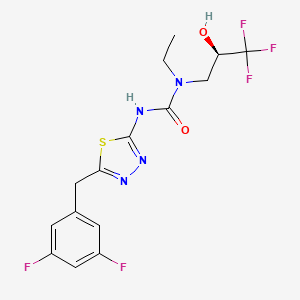

IUPAC Name |

3-[5-[(3,5-difluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea |

InChI |

InChI=1S/C15H15F5N4O2S/c1-2-24(7-11(25)15(18,19)20)14(26)21-13-23-22-12(27-13)5-8-3-9(16)6-10(17)4-8/h3-4,6,11,25H,2,5,7H2,1H3,(H,21,23,26)/t11-/m1/s1 |

InChI Key |

QJCRGWUNWPWJCQ-LLVKDONJSA-N |

Isomeric SMILES |

CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F |

Canonical SMILES |

CCN(CC(C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

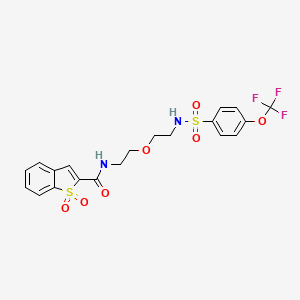

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B10831343.png)

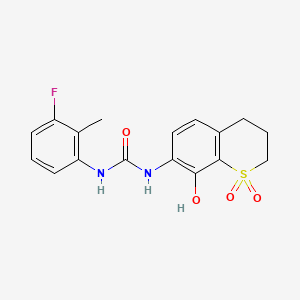

![3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid](/img/structure/B10831364.png)

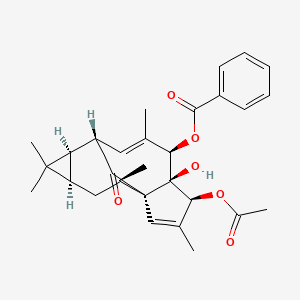

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)